Undecafluoropentane-1-sulfonic acid sodium salt

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonic acid salts, such as Undecafluoropentane-1-sulfonic acid sodium salt, can be achieved through the Negishi reaction of vinyl sulfonates . This cross-coupling reaction benefits from the easy separation of the formed alkenes and sulfonic acid salts based on their different solubility in organic solvents .

Molecular Structure Analysis

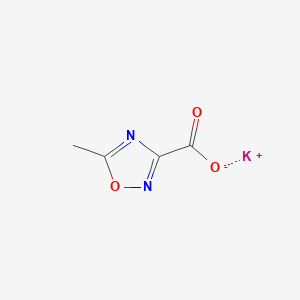

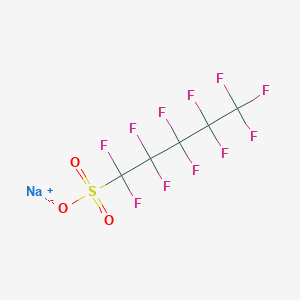

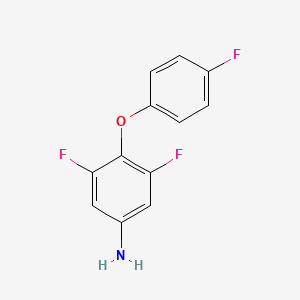

The molecular structure of Undecafluoropentane-1-sulfonic acid sodium salt is represented by the formula C5F11NaO3S.

Chemical Reactions Analysis

Sulfonic acid salts, including Undecafluoropentane-1-sulfonic acid sodium salt, can be used in various chemical reactions. For instance, they can be converted to sulfonyl fluorides using thionyl fluoride . The cross-coupling reaction of vinyl sulfonates is another method for the synthesis of sulfonic acid salts and sulfonic acids .

Physical And Chemical Properties Analysis

Undecafluoropentane-1-sulfonic acid sodium salt has a molecular weight of 372.09 g/mol. More detailed physical and chemical properties are not available in the retrieved sources.

Aplicaciones Científicas De Investigación

-

Synthesis of Organosulfur Compounds

- Sodium sulfinates, a type of sulfonic acid derivative, are powerful building blocks for the synthesis of organosulfur compounds .

- They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

- They are used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

- Significant advancements have been made in developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .

-

Heterogeneous Acid-Catalyzed Organic Transformations

- Sulfonic acid derivatives immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, KIT-6, etc., have been used in heterogeneous acid-catalyzed organic transformations .

- These catalysts are used in many organic reactions and are preferred over homogeneous acid catalysts due to their ability to be recycled .

-

Synthesis of Sulfonyl Fluorides

-

Synthesis of Detergents

-

Pharmaceutical Applications

-

Industrial Applications

Direcciones Futuras

Sulfinate salts, including Undecafluoropentane-1-sulfonic acid sodium salt, have been recognized as useful building blocks for organic synthesis . They have been studied extensively due to their versatile reactivity . Future research may focus on improving classical methods and developing novel protocols for the synthesis of sulfinate salts .

Propiedades

IUPAC Name |

sodium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF11O3S.Na/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19;/h(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMCRVHLQCCOBM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893449 | |

| Record name | Sodium perfluoropentanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undecafluoropentane-1-sulfonic acid sodium salt | |

CAS RN |

630402-22-1 | |

| Record name | Sodium perfluoropentanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1489339.png)

![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)

![3-Chlorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B1489350.png)

![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)

![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)